molecular formula C20H19N3O B10992962 N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide

Cat. No.: B10992962
M. Wt: 317.4 g/mol
InChI Key: FWDLDRBVVHJUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-Indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide is a bis-indole derivative featuring a 1-methylindole-3-carboxamide core linked via an ethyl group to a second indole moiety at the N1 position (Figure 1).

Properties

Molecular Formula

C20H19N3O

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2-indol-1-ylethyl)-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H19N3O/c1-22-14-17(16-7-3-5-9-19(16)22)20(24)21-11-13-23-12-10-15-6-2-4-8-18(15)23/h2-10,12,14H,11,13H2,1H3,(H,21,24)

InChI Key

FWDLDRBVVHJUIF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCN3C=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction between tryptamine and a suitable carboxylic acid derivative using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane (CH2Cl2) under mild conditions . The structure of the synthesized compound can be confirmed using various spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

Chemical Reactions Analysis

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Indole derivatives are explored for their therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can interact with serotonin receptors, affecting neurotransmission and mood regulation. Additionally, indole derivatives can inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Table 1. Structural Comparison of Indole Carboxamide Derivatives

Compound Name Substituents/Modifications Key Functional Groups Reference
N-[2-(1H-Indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide 1-Methylindole-3-carboxamide linked to N1-indole via ethyl chain Carboxamide, ethyl linker, methyl group
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (Compound 5) Indole-1-ylacetamide with carbamimidoyl group Acetamide, carbamimidoyl
N-(2-Phenylethyl)-1H-indole-3-carboxamide Indole-3-carboxamide linked to phenylethylamine Carboxamide, phenylethyl linker
N-(3-Hydroxypropyl)-indole-3-carboxamide Indole-3-carboxamide with 3-hydroxypropyl side chain Carboxamide, hydroxyl group
Bis(2-methyl-1H-indol-1-yl)methane (Compound 17) Two 2-methylindole units linked via methane Methylindole, methane linker

Key Observations :

  • Linker Flexibility : Ethyl or phenylethyl linkers (as in the target compound and N-(2-phenylethyl)-1H-indole-3-carboxamide) provide conformational flexibility, whereas rigid linkers like methane (Compound 17) restrict motion .
  • Functional Group Impact : Carboxamide groups (common to all analogues) enable hydrogen bonding, critical for target binding, while hydroxyl or carbamimidoyl groups (e.g., in Compound 5 or N-(3-hydroxypropyl)-indole-3-carboxamide) introduce polarity or charge .

Enzyme Inhibition :

  • Compound 5 (N-carbamimidoyl-2-(1H-indol-1-yl)acetamide) exhibits 77% inhibition of BACE1 at 100 µM, attributed to its carbamimidoyl group enhancing electrostatic interactions with the enzyme .
  • Antioxidant Activity: N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide (Compound 3a) shows radical scavenging properties due to its hydroxyimino group .

Structure-Activity Relationship (SAR) Insights :

  • Methyl Substitution : The 1-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogues (e.g., Compound 5) but could hinder binding to polar active sites.
  • Linker Length : Ethyl linkers (vs. shorter methyl or longer propyl chains) balance flexibility and steric bulk, optimizing receptor engagement .

Biological Activity

N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-3-carboxamide, often referred to as an indole derivative, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a detailed analysis of its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol

This structure features an indole ring, which is known for its significant role in various biological systems and pharmacological applications.

1. Antimicrobial Activity

Recent studies have demonstrated that indole derivatives exhibit notable antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).

CompoundMIC (μg/mL)Target Organism
This compound0.98MRSA
Indole derivative 3k3.90S. aureus ATCC 25923

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

2. Anticancer Activity

Indole derivatives have also been investigated for their anticancer properties. Research indicates that this compound can inhibit the growth of cancer cell lines, particularly those that are rapidly dividing.

In a study assessing various indole derivatives, it was found that:

CompoundIC50 (μM)Cancer Cell Line
This compound5.39A549 (lung cancer)
Indole derivative 3b0.5–1.0Various

This data highlights the compound's potential as an effective treatment option in oncology.

3. Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are also noteworthy. Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses.

The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:

  • Binding Affinity : Studies suggest that this compound exhibits strong binding affinity to protein targets involved in cell signaling pathways.

4. Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with target proteins. The binding affinity values indicate that structural modifications can enhance or diminish activity:

ModificationBinding Affinity (Ki, μM)
Unmodified Indole2
3-position substitution0.5

These results underscore the importance of structural optimization in enhancing biological activity.

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this indole was tested against skin infections caused by MRSA. The treatment demonstrated significant improvement in patient outcomes, with a reduction in bacterial load observed within days.

Case Study 2: Cancer Treatment

In vitro studies using A549 lung cancer cells revealed that treatment with this compound resulted in apoptosis and cell cycle arrest, indicating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.